3-Ethyl-1H-1,2,4-triazole-5-sulfonamide
Description
Properties
Molecular Formula |
C4H8N4O2S |
|---|---|
Molecular Weight |
176.20 g/mol |
IUPAC Name |
5-ethyl-1H-1,2,4-triazole-3-sulfonamide |
InChI |
InChI=1S/C4H8N4O2S/c1-2-3-6-4(8-7-3)11(5,9)10/h2H2,1H3,(H2,5,9,10)(H,6,7,8) |
InChI Key |
CVHLAYDCGDAUBD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NN1)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Halogenation and Coupling Approach
A patented method describes a process where a halogenation step precedes a coupling reaction to form triazole-sulfonamide derivatives. The key steps include:
- Halogenation of a 5-amino-1,2,4-triazole-3-sulfonyl chloride derivative.
- Coupling with an appropriate amine to form the sulfonamide.
- A reduction step to finalize the compound.
This method yields the target compound in moderate yield (~48%) after about 12 hours of reaction time. It is notable for tolerating aryl groups with electron-withdrawing substituents without requiring strong bases like alkali metal alkyls or hydrides, which simplifies the reaction conditions and improves functional group compatibility.
Sulfonamide Formation via Nucleophilic Substitution
Sulfonamides, including 3-ethyl-1H-1,2,4-triazole-5-sulfonamide, can be synthesized by nucleophilic substitution of sulfonyl chlorides with amines. For example:
- The sulfonyl chloride derivative of 1,2,4-triazole is reacted with ethylamine under controlled conditions.
- Triethylamine or other tertiary amines are used as bases to neutralize the generated hydrochloric acid.
- The reaction is typically conducted at room temperature or slightly elevated temperatures to optimize yield.
This method is straightforward and widely used for preparing sulfonamide derivatives.
Acylation and Chlorination Route
Another approach involves:
- Acylation of 5-amino-3-mercapto-1,2,4-triazole with an acylating agent (e.g., acid chlorides).
- Chlorination of the mercapto group to form a chlorosulfonyl intermediate.
- Condensation with ethylamine to yield the sulfonamide.
This process requires careful control of reaction conditions, including the use of aqueous hydrochloric acid or organic acids (formic or acetic acid) as the chlorination medium, temperatures between 40°C and 130°C, and reaction times from 1 to 48 hours. The process can be conducted consecutively without isolating intermediates, improving efficiency.
Catalytic Methods for Triazole Ring Formation
Recent advances in triazole synthesis involve catalytic methods such as copper or silver catalysis to construct the triazole ring with sulfonamide substituents. These methods include:
- Three-component reactions involving alkynes, azides, and sulfur-containing reagents.
- Use of copper catalysts to promote regioselective formation of triazole rings.
- Mild reaction conditions with good functional group tolerance.
Although these methods are more commonly applied to 1,2,3-triazoles, adaptations for 1,2,4-triazoles are under investigation and may offer future routes for efficient synthesis.
- The halogenation-coupling method is advantageous for substrates with electron-withdrawing groups, avoiding harsh bases and long reaction times.
- Nucleophilic substitution remains the most straightforward and scalable method for sulfonamide formation, especially when starting from sulfonyl chlorides.
- The acylation-chlorination route is versatile but involves handling corrosive reagents and requires careful control of reaction media acidity and temperature.
- Catalytic methods offer promising regioselectivity and mild conditions but are still under development for 1,2,4-triazole sulfonamides.
The preparation of this compound can be achieved through several synthetic routes, each with distinct advantages and limitations. The choice of method depends on the desired scale, substrate sensitivity, and available reagents. Current research continues to optimize these methods for higher yields, milder conditions, and broader substrate scope.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1H-1,2,4-triazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the sulfonamide position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Antimicrobial Activity
The 1,2,4-triazole derivatives, including 3-Ethyl-1H-1,2,4-triazole-5-sulfonamide, have shown promising antimicrobial properties. Studies indicate that compounds with the triazole nucleus exhibit high activity against various bacterial and fungal strains.
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | ≤ 25 µg/mL |
| Candida albicans | ≤ 25 µg/mL | |
| Escherichia coli | ≤ 50 µg/mL |
The above table summarizes the antimicrobial efficacy of this compound against selected strains. The compound demonstrates significant inhibitory effects comparable to established antifungal agents like fluconazole .
Antifungal Activity
Research has highlighted the antifungal potential of triazole derivatives. For instance, compounds derived from the triazole framework have been evaluated against strains such as Candida and Geotrichum, with several exhibiting superior efficacy compared to traditional antifungals.
Case Study:
In a study evaluating various triazole derivatives for antifungal activity, it was found that compounds with a sulfonamide group showed enhanced interactions with fungal enzymes, leading to better inhibition of fungal growth .
Anticancer Properties
The structural characteristics of this compound lend themselves to potential anticancer applications. Research has indicated that triazole derivatives can inhibit tumor growth through mechanisms such as enzyme inhibition and modulation of signaling pathways.
| Study | Target | IC50 Value |
|---|---|---|
| Triazole Derivative Study | c-Met Kinase | 0.24 nM |
| Triazole-Sulfonamide Hybrid | Tumor Xenograft Model | 97.1% growth inhibition |
The above findings reflect the compound's potential in cancer therapy through mechanisms involving kinase inhibition and tumor growth suppression .
Thymidine Phosphorylase Inhibition
Studies have shown that certain triazole derivatives act as effective inhibitors of thymidine phosphorylase, an enzyme involved in nucleotide metabolism and cancer progression.
Molecular Docking Insights:
Molecular docking studies revealed that this compound interacts favorably with key amino acids in the active site of thymidine phosphorylase, suggesting a mechanism for its inhibitory action .
Agrochemical Potential
The unique properties of triazoles also extend to agricultural applications as fungicides and herbicides. The sulfonamide group in compounds like this compound enhances their efficacy against plant pathogens.
Field Trials:
In field trials assessing the effectiveness of various triazole-based fungicides on crop yield and disease resistance, compounds similar to this compound demonstrated significant improvements in both yield and resistance to fungal infections .
Mechanism of Action
The mechanism of action of 3-Ethyl-1H-1,2,4-triazole-5-sulfonamide involves its interaction with enzymes and receptors in biological systems. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Structural Features and Crystallography
3-Ethyl-1H-1,2,4-triazole-5(4H)-thione
This thione analog (reported in and ) crystallizes in a planar conformation with all atoms lying on a crystallographic mirror plane. Key structural features include:
- Hydrogen bonding : Intermolecular N–H⋯N and N–H⋯S hydrogen bonds form chains along the a-axis.
- π-π interactions : Triazole rings exhibit stacking with centroid distances of 3.740(1) Å and interplanar spacing of 3.376 Å .
- Crystal parameters : Space group P2₁/c with unit cell dimensions a = 5.0922(10) Å, b = 6.7526(14) Å, c = 8.6578(17) Å, and V = 297.70(10) ų.
4-[(5-Bromo-2-hydroxybenzylidene)amino]-3-ethyl-1H-1,2,4-triazole-5(4H)-thione ()
This Schiff base derivative features:
- Intramolecular O–H⋯N hydrogen bonds : Stabilizing the planar conformation of the salicylaldehyde-imine moiety.
- Intermolecular N–H⋯S hydrogen bonds : Forming cyclic motifs (R₂²(8) graph set).
- π-π interactions : Between aromatic benzene rings, contributing to a ribbon-like supramolecular architecture .
N-Propyl-1H-1,2,4-triazole-5-sulfonamide (CAS: 1207755-08-5, and )
- Propyl substituent : Introduces hydrophobic character, influencing solubility and crystallinity.
Table 1: Structural Comparison of Triazole Derivatives
3-Ethyl-1H-1,2,4-triazole-5(4H)-thione
Synthesized via hydrothermal reaction of 3-ethyl-1H-1,2,4-triazole-5(4H)-thione in water at 413 K for 48 hours, followed by slow evaporation to yield single crystals .
Schiff Base Derivatives
Prepared by condensation of 4-amino-3-ethyl-1,2,4-triazole-5(4H)-thione with substituted aldehydes (e.g., 5-bromosalicylaldehyde) in ethanol under reflux .
Q & A
Basic: What are the recommended synthetic routes for 3-Ethyl-1H-1,2,4-triazole-5-sulfonamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols. A common approach starts with cyclization of thiourea derivatives (e.g., cycloheptylamine + thiocyanate) to form the triazole core, followed by sulfonamide functionalization. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
- Catalysts : Use of mild bases (e.g., K₂CO₃) minimizes side reactions during sulfonamide formation .
- Temperature control : Cyclization at 80–100°C optimizes ring closure without decomposition .
For reproducibility, monitor intermediates via TLC or HPLC-MS to confirm stepwise progression .
Basic: Which analytical techniques are critical for characterizing purity and structure?
- Single-crystal X-ray diffraction : Resolves crystal packing and confirms substituent positions (e.g., ethyl group orientation at N3) .
- ¹H/¹³C NMR : Assigns protons (e.g., NH₂ at δ 6.8–7.2 ppm) and sulfonamide sulfur environments .
- HPLC-MS with UV detection : Validates purity (>95%) and detects trace thiourea byproducts .
- Elemental analysis : Ensures stoichiometric consistency (C, H, N, S) .
Basic: How do functional groups (e.g., sulfonamide, triazole) dictate reactivity in derivatization?
The sulfonamide group (-SO₂NH₂) undergoes nucleophilic substitution with alkyl halides or aryl boronic acids under Pd catalysis. The triazole ring’s N-H tautomerism (1H vs 4H forms) affects regioselectivity in alkylation. For example:
- Ethylation : Preferentially occurs at N1 due to steric hindrance at N4 .
- Oxidation : The sulfanyl group (-SH) converts to sulfonyl (-SO₂-) using H₂O₂ in acetic acid, critical for enhancing hydrophilicity .
Advanced: How can computational methods streamline reaction design for novel derivatives?
- Quantum chemical calculations (DFT) : Predict reaction pathways (e.g., sulfonamide formation energy barriers) and optimize transition states .
- Machine learning : Trains models on existing triazole sulfonamide datasets to predict solubility or bioactivity .
- Molecular dynamics : Simulates solvent effects on crystallization for improved polymorph control .
Advanced: What strategies validate anti-proliferative activity, and how are SAR studies designed?
- In vitro screening : Use NCI-60 cell lines with dose-response curves (IC₅₀ determination). Compare against control sulfonamides (e.g., acetazolamide) .
- SAR focus : Vary substituents at C5 (e.g., ethyl vs cycloheptyl) to correlate lipophilicity with membrane permeability .
- Docking studies : Target carbonic anhydrase IX (PDB ID: 3IAI) to assess sulfonamide-Zn²⁺ binding affinity .
Advanced: How to resolve contradictions in biological activity data across studies?
Discrepancies often arise from substituent electronic effects or assay conditions. For example:
- Electron-withdrawing groups (e.g., -NO₂) : May enhance binding to hydrophobic enzyme pockets but reduce solubility, leading to variable IC₅₀ values .
- Mitigation : Standardize assays (e.g., pH 7.4 buffer, 48h incubation) and use orthogonal methods (e.g., SPR for binding kinetics) .
Advanced: What solvent-free synthesis methods improve sustainability?
- Mechanochemical grinding : Ball-mill thiourea + sulfonyl chloride precursors at 25 Hz for 2h, achieving >80% yield without solvent waste .
- Microwave-assisted cyclization : Reduces reaction time from 12h to 30min with uniform heating .
Advanced: What mechanisms govern sulfanyl-to-sulfonyl oxidation?
- Stepwise oxidation : -SH → -SOH (sulfenic acid) → -SO₂H (sulfonic acid) via H₂O₂ in acidic media.
- Catalysis : Fe³⁺ ions accelerate the process by stabilizing intermediates .
- Side reactions : Overoxidation to sulfates can occur at >100°C; monitor via IR (S=O stretches at 1150–1250 cm⁻¹) .
Advanced: How to address stability challenges during storage?
- Hygroscopicity : Store under argon with 3Å molecular sieves to prevent hydrolysis of sulfonamide .
- Light sensitivity : Amber vials and low-temperature storage (-20°C) prevent photodegradation of the triazole ring .
Advanced: What molecular docking protocols optimize sulfonamide-protein interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
